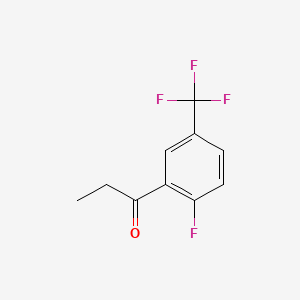

2-Fluoro-5-(trifluoromethyl)propiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O/c1-2-9(15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKAMDGXXQFMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943006 | |

| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207974-18-3 | |

| Record name | 1-[2-Fluoro-5-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 207974-18-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)propiophenone

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for 2-Fluoro-5-(trifluoromethyl)propiophenone. It is intended to serve as a technical resource for professionals engaged in chemical research and pharmaceutical development.

Chemical Identity and Physical Properties

This compound, identified by CAS Number 207974-18-3, is a fluorinated aromatic ketone.[1][2][3][4] Such compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine and trifluoromethyl substituents, which can enhance metabolic stability and lipophilicity.[5]

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | 2'-Fluoro-5'-(trifluoromethyl)propiophenone[1][2] |

| Synonyms | 1-(2-Fluoro-5-(trifluoromethyl)phenyl)propan-1-one[1] |

| CAS Number | 207974-18-3[1][2][3] |

| Molecular Formula | C₁₀H₈F₄O[1][2][3] |

| Molecular Weight | 220.16 g/mol [1][3] |

| InChIKey | SCKAMDGXXQFMFY-UHFFFAOYSA-N[2][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State | Liquid[2][6] |

| Appearance | Colorless[6] |

| Odor | Mild[6] |

| Boiling Point | 198.3 ± 35.0 °C (Predicted)[1] |

| Density | 1.256 ± 0.06 g/cm³ (Predicted)[1] |

| Water Solubility | Low solubility is inferred from safety data.[6] |

Synthesis and Reactivity

While specific literature on the synthesis of this exact molecule is sparse, a common and effective method for preparing similar aromatic ketones is the Friedel-Crafts acylation. This involves reacting a substituted benzene, in this case, 1-fluoro-4-(trifluoromethyl)benzene, with an acyl halide like propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

The reactivity of this compound is dictated by its functional groups: the ketone, the electron-deficient aromatic ring, and the fluoro- and trifluoromethyl substituents. The ketone can undergo reduction to a secondary alcohol or participate in nucleophilic addition reactions. The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the ketone and trifluoromethyl group.

References

- 1. 207974-18-3 CAS MSDS (2'-FLUORO-5'-(TRIFLUOROMETHYL)PROPIOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2′-Fluoro-5′-(trifluoromethyl)propiophenone | CymitQuimica [cymitquimica.com]

- 3. This compound [webbook.nist.gov]

- 4. equationchemical.com [equationchemical.com]

- 5. nbinno.com [nbinno.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic and Technical Profile of 2'-Fluoro-5'-(trifluoromethyl)propiophenone (CAS 207974-18-3)

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for the chemical compound 2'-Fluoro-5'-(trifluoromethyl)propiophenone, registered under CAS number 207974-18-3. This document is intended for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring comprehensive data on this compound.

Chemical Identity

| Property | Value |

| CAS Number | 207974-18-3 |

| Chemical Name | 2'-Fluoro-5'-(trifluoromethyl)propiophenone |

| Molecular Formula | C₁₀H₈F₄O[1] |

| Molecular Weight | 220.16 g/mol [1] |

| Chemical Structure | 1-(2-fluoro-5-(trifluoromethyl)phenyl)propan-1-one |

Spectroscopic Data

This section presents the available spectroscopic data for 2'-Fluoro-5'-(trifluoromethyl)propiophenone. The data is organized into tables for clarity and ease of comparison.

2.1. Mass Spectrometry

The electron ionization mass spectrum for this compound is available through the NIST WebBook.[1] The major fragments are summarized in the table below.

| m/z | Relative Intensity (%) |

| 29 | 100 |

| 57 | 85 |

| 191 | 70 |

| 220 | 40 |

| 163 | 35 |

| 143 | 20 |

| 95 | 15 |

2.2. Infrared (IR) Spectroscopy

The gas-phase infrared spectrum for 2'-Fluoro-5'-(trifluoromethyl)propiophenone is also available from the NIST WebBook.[2] Key absorption bands are detailed in the table below.

| Wavenumber (cm⁻¹) | Description |

| ~3000 | Aromatic C-H Stretch |

| ~1700 | C=O (Carbonyl) Stretch |

| ~1600, ~1450 | Aromatic C=C Ring Stretch |

| ~1250 | C-F Stretch (Trifluoromethyl) |

| ~1150 | C-F Stretch (Aromatic Fluorine) |

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Publicly available, detailed ¹H and ¹³C NMR data for 2'-Fluoro-5'-(trifluoromethyl)propiophenone could not be located in the conducted search of scientific literature and databases. While some commercial suppliers indicate the availability of NMR data, the actual spectra and peak lists are not provided.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not publicly available. However, this section provides generalized experimental methodologies for the techniques used.

3.1. Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that provides detailed structural information through fragmentation.[3]

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC/MS) or as a pure compound via a direct insertion probe. The sample is vaporized by heating under vacuum.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[3][4] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), and induces extensive fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

3.2. Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds.

-

Sample Preparation: For a liquid sample like 2'-Fluoro-5'-(trifluoromethyl)propiophenone, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[5] For gas-phase spectroscopy, the sample is introduced into a gas cell with IR-transparent windows.

-

Instrumentation: A beam of infrared radiation is passed through the sample. In modern Fourier Transform IR (FTIR) spectrometers, an interferometer is used to modulate the radiation.

-

Data Acquisition: The detector measures the intensity of the transmitted radiation as a function of frequency (or wavenumber). The resulting interferogram is then mathematically converted to an IR spectrum via a Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

-

Sample Preparation: A small amount of the analyte (typically 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-purity NMR tube.[6][7] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: The sample tube is placed in a strong, uniform magnetic field within the NMR spectrometer.

-

Data Acquisition: The sample is irradiated with radiofrequency pulses, which excite the atomic nuclei. The relaxation of these nuclei back to their ground state generates a signal (the free induction decay, or FID).

-

Data Processing: The FID is recorded and then converted into a spectrum using a Fourier transform. The resulting spectrum shows the chemical shifts of the different nuclei, providing information about their electronic environment.

Workflow and Pathway Visualizations

As no specific signaling pathways or complex experimental workflows involving 2'-Fluoro-5'-(trifluoromethyl)propiophenone were identified in the public domain, a generalized synthetic workflow for this class of compounds is presented below. A common method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.

Caption: Generalized synthetic workflow for 2'-Fluoro-5'-(trifluoromethyl)propiophenone via Friedel-Crafts acylation.

This document summarizes the currently available spectroscopic and technical information for CAS 207974-18-3. While mass spectrometry and infrared data are accessible, detailed NMR data and specific experimental protocols remain proprietary or unpublished. The provided generalized methodologies and synthetic workflow offer a foundational understanding for researchers working with this compound.

References

- 1. 2-Fluoro-5-(trifluoromethyl)propiophenone [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide on the Reaction Mechanism of ortho-Trifluoromethyl Propiophenones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the reaction mechanisms involved in the synthesis of ortho-trifluoromethyl propiophenones. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity.[1][2] This document details the prevalent synthetic routes, including traditional Friedel-Crafts acylation and modern alternative methods. It addresses the crucial aspect of regioselectivity in the acylation of trifluoromethylbenzene, providing mechanistic insights into the formation of the ortho product. Furthermore, this guide includes detailed experimental protocols, quantitative data on reaction parameters, and visualizations of the reaction pathways to facilitate a deeper understanding and practical application of these synthetic methodologies.

Introduction

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety known to significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Ortho-trifluoromethyl propiophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules, finding applications in pharmaceuticals and agrochemicals.[3][4] Their synthesis, however, presents unique challenges, particularly concerning the control of regioselectivity in electrophilic aromatic substitution reactions. This guide aims to provide a detailed understanding of the underlying reaction mechanisms to aid researchers in the efficient and controlled synthesis of these important compounds.

Friedel-Crafts Acylation: The Primary Synthetic Route

The most common method for the synthesis of ortho-trifluoromethyl propiophenone is the Friedel-Crafts acylation of a trifluoromethyl-substituted benzene derivative with propionyl chloride or propionic anhydride.[4][5] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[4]

General Mechanism of Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide to form a highly electrophilic acylium ion (R-C≡O⁺). This ion is stabilized by resonance.

-

Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, typically the Lewis acid-halide complex (e.g., [AlCl₄]⁻), removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

Figure 1: General workflow of the Friedel-Crafts acylation for the synthesis of ortho-trifluoromethyl propiophenone.

Regioselectivity in the Acylation of Trifluoromethylbenzene

The trifluoromethyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[5] Conventionally, such deactivating groups are known to be meta-directors. However, in the case of the Friedel-Crafts acylation to form ortho-trifluoromethyl propiophenone, the substitution occurs at the ortho position. This regioselectivity is attributed to a balance of electronic and steric effects under specific reaction conditions.[4] While the electron-withdrawing nature of the CF₃ group deactivates the entire ring, the ortho and para positions are more deactivated than the meta position. However, the formation of a complex between the Lewis acid, the acyl chloride, and the trifluoromethylbenzene may stabilize the transition state leading to the ortho product.

Alternative Synthetic Methodologies

To overcome some of the limitations of the traditional Friedel-Crafts acylation, such as the use of stoichiometric amounts of corrosive Lewis acids and harsh reaction conditions, alternative methods have been developed.

Hexafluoroisopropanol (HFIP)-Mediated Synthesis

A greener and milder approach involves the use of hexafluoroisopropanol (HFIP) as a solvent and promoter. HFIP is a highly polar, non-nucleophilic solvent with a strong ability to form hydrogen bonds. This allows it to activate the acyl chloride towards nucleophilic attack by the aromatic ring without the need for a Lewis acid catalyst.[4] This method often proceeds under milder conditions and simplifies the work-up procedure.

The proposed mechanism involves the activation of the acyl chloride through hydrogen bonding with HFIP, which increases its electrophilicity and facilitates the subsequent attack by the trifluoromethylbenzene.

Figure 2: Proposed workflow for the HFIP-mediated synthesis of ortho-trifluoromethyl propiophenone.

Directed ortho Metalation (DoM)

Directed ortho metalation is a powerful technique for the regioselective functionalization of aromatic rings.[6][7] This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with an electrophile, such as propionyl chloride, to introduce the acyl group exclusively at the ortho position.[7] While the trifluoromethyl group itself is not a classical DMG, this strategy can be employed by introducing a suitable DMG onto the trifluoromethylbenzene ring, carrying out the acylation, and then removing the DMG if necessary.

Figure 3: Logical workflow for the synthesis of ortho-trifluoromethyl propiophenone via Directed ortho Metalation.

Quantitative Data

The following table summarizes the physical properties of ortho- and meta-trifluoromethyl propiophenone. The selection of the synthetic route and reaction conditions can influence the yield and purity of the desired isomer.

| Property | ortho-Trifluoromethyl Propiophenone | meta-Trifluoromethyl Propiophenone |

| CAS Number | 16185-96-9 | 1533-03-5 |

| Molecular Formula | C₁₀H₉F₃O | C₁₀H₉F₃O |

| Molecular Weight | 202.17 g/mol | 202.17 g/mol |

| Boiling Point | 219-220 °C | 216-217 °C |

| Density | 1.214 g/mL at 25 °C | 1.202 g/mL at 25 °C |

| Refractive Index | n20/D 1.461 | n20/D 1.462 |

Data sourced from commercial supplier specifications.[8]

Experimental Protocols

The following are generalized experimental protocols for the synthesis of ortho-trifluoromethyl propiophenone. Researchers should adapt these procedures based on the specific scale and available laboratory equipment.

Friedel-Crafts Acylation using AlCl₃

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Addition of Reactants: Cool the suspension in an ice bath. Add trifluoromethylbenzene to the flask. Slowly add propionyl chloride dropwise from the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

HFIP-Mediated Acylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trifluoromethylbenzene and propionyl chloride in hexafluoroisopropanol (HFIP).

-

Reaction: Stir the mixture at room temperature. The reaction is typically slower than the Lewis acid-catalyzed method and may require extended reaction times. Monitor the reaction progress by TLC or GC.

-

Work-up and Purification: Upon completion, remove the HFIP under reduced pressure. The residue can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The product can be further purified by distillation or chromatography.

Biological Significance and Applications

The trifluoromethyl group is known to enhance the pharmacological properties of molecules.[2] In the context of propiophenones, the ortho-trifluoromethyl substituent can lead to compounds with potential anti-inflammatory and analgesic activities.[3] The increased metabolic stability and lipophilicity conferred by the CF₃ group make these compounds attractive scaffolds for the development of new therapeutic agents.[1][2] The carbonyl group of the propiophenone moiety also serves as a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives for biological screening. While specific signaling pathways involving ortho-trifluoromethyl propiophenone have not been extensively detailed in the literature, its derivatives are of interest in drug discovery programs targeting a variety of biological targets.

Conclusion

The synthesis of ortho-trifluoromethyl propiophenones is a key step in the development of new pharmaceuticals and agrochemicals. While traditional Friedel-Crafts acylation remains a widely used method, the regioselectivity towards the ortho product in the presence of a deactivating trifluoromethyl group is a nuanced outcome of a balance between electronic and steric factors. Modern synthetic methods, such as HFIP-mediated acylation and directed ortho metalation, offer milder and more selective alternatives. A thorough understanding of the reaction mechanisms, as detailed in this guide, is essential for researchers to optimize reaction conditions, improve yields, and efficiently synthesize these valuable chemical intermediates. The provided experimental protocols and quantitative data serve as a practical resource for the laboratory synthesis of ortho-trifluoromethyl propiophenones. Further research into the biological activities of derivatives of this scaffold may yet uncover specific interactions with key signaling pathways, opening new avenues for drug discovery.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 2'-(Trifluoromethyl)propiophenone | 16185-96-9 | Benchchem [benchchem.com]

- 6. Directed Ortho Metalation [organic-chemistry.org]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. 2′-(三氟甲基)苯丙酮 97% | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to Fluorinated Aromatic Ketones: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of fluorinated aromatic ketones, a class of compounds of significant interest in medicinal chemistry and materials science. The strategic introduction of fluorine atoms into aromatic ketone scaffolds can profoundly influence their physicochemical and biological properties, leading to enhanced metabolic stability, increased binding affinity for therapeutic targets, and novel material characteristics. This guide details key synthetic methodologies, presents quantitative data in a structured format, and illustrates important mechanisms and workflows.

Synthesis of Fluorinated Aromatic Ketones

The synthesis of fluorinated aromatic ketones can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the nature of the starting materials.

Friedel-Crafts Acylation

A classic and versatile method for the synthesis of aromatic ketones is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 4-Fluoroacetophenone

A detailed experimental protocol for the synthesis of 4-fluoroacetophenone via Friedel-Crafts acylation is as follows:

-

Reaction Setup: A 100 mL round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus is dried to prevent moisture contamination.

-

Reagent Addition: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (CH₂Cl₂) in the reaction flask, which is then cooled in an ice bath.

-

Acylating Agent: Acetyl chloride (1.0 equivalent) is dissolved in dichloromethane and added dropwise to the stirred suspension of AlCl₃, maintaining the temperature between 0-5 °C.

-

Aromatic Substrate: Fluorobenzene (1.0 equivalent) is then added dropwise to the reaction mixture.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a saturated solution of sodium bicarbonate, and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield 4-fluoroacetophenone.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for synthesizing α,β-unsaturated ketones, including fluorinated chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone.

Experimental Protocol: Synthesis of a Fluorinated Chalcone

A general procedure for the synthesis of a fluorinated chalcone is as follows:

-

Reactant Preparation: A solution of a fluorinated aromatic ketone (e.g., 4-fluoroacetophenone) and a substituted aromatic aldehyde in ethanol is prepared in a round-bottomed flask.

-

Base Addition: An aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the stirred solution of the reactants at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for several hours. The formation of a precipitate indicates the progress of the reaction.

-

Work-up: The reaction mixture is poured into cold water and acidified with dilute hydrochloric acid.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water until neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol.

Physicochemical and Spectroscopic Data

The introduction of fluorine imparts unique physicochemical properties to aromatic ketones. The following tables summarize key data for a selection of these compounds.

Table 1: Synthesis and Physicochemical Properties of Selected Fluorinated Aromatic Ketones

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) |

| 4-Fluoroacetophenone | Friedel-Crafts Acylation | ~90 | 4-5 |

| 2',4'-Difluoroacetophenone | Friedel-Crafts Acylation | 85 | 33-35 |

| 4,4'-Difluorobenzophenone | Friedel-Crafts Acylation | 92 | 105-107 |

| (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | Claisen-Schmidt Condensation | 85 | 88-90 |

| (E)-1,3-bis(4-fluorophenyl)prop-2-en-1-one | Claisen-Schmidt Condensation | 90 | 135-137 |

Table 2: ¹H and ¹⁹F NMR Data for Selected Fluorinated Aromatic Ketones (in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

| 4-Fluoroacetophenone | 7.99 (dd, 2H), 7.15 (t, 2H), 2.59 (s, 3H) | -105.6 |

| 2',4'-Difluoroacetophenone | 7.95 (m, 1H), 6.95-7.05 (m, 2H), 2.60 (s, 3H) | -104.2 (d), -108.5 (d) |

| 4,4'-Difluorobenzophenone | 7.80-7.90 (m, 4H), 7.15-7.25 (m, 4H) | -105.1 |

| (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | 8.05 (dd, 2H), 7.85 (d, 1H), 7.65 (m, 2H), 7.40-7.50 (m, 4H), 7.15 (t, 2H) | -106.3 |

Applications in Drug Development

Fluorinated aromatic ketones are valuable scaffolds in medicinal chemistry, particularly as enzyme inhibitors.

Peptidyl Fluoromethyl Ketones as Protease Inhibitors

Peptidyl fluoromethyl ketones are potent inhibitors of serine and cysteine proteases. The electrophilic fluoromethyl ketone moiety reacts with the active site serine or cysteine residue to form a stable tetrahedral intermediate, mimicking the transition state of peptide bond hydrolysis.[1][2]

Mechanism of Serine Protease Inhibition

The inhibition of a serine protease by a peptidyl trifluoromethyl ketone involves the nucleophilic attack of the active site serine hydroxyl group on the electrophilic carbonyl carbon of the inhibitor. This forms a stable hemiketal adduct, which is stabilized by the oxyanion hole of the enzyme.[3]

Table 3: Inhibition of Serine Proteases by Peptidyl Fluoromethyl Ketones

| Inhibitor | Protease | Kᵢ (M) | Reference |

| Ac-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | 3 x 10⁻³ | [1] |

| Ac-Ala-Ala-Pro-ambo-Ala-CF₃ | Porcine Pancreatic Elastase | 0.34 x 10⁻⁶ | [1] |

| Ac-Leu-ambo-Phe-CF₃ | α-Chymotrypsin | - | [2] |

| Ac-ambo-Phe-CF₃ | α-Chymotrypsin | - | [2] |

Note: Specific Kᵢ values for the chymotrypsin inhibitors were not provided in the abstract.

Fluorinated Chalcones as Anticancer Agents

Fluorinated chalcones have emerged as a promising class of anticancer agents. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The presence of fluorine can enhance their cytotoxic activity.

Table 4: In Vitro Antiproliferative Activity of α-Fluorinated Chalcones (IC₅₀ in µM)

| Compound | A549 (Lung) | Hela (Cervical) | MCF-7 (Breast) | MGC-803 (Gastric) | HepG2 (Liver) |

| 4c | 0.254 | 0.202 | 0.025 | 0.031 | 0.112 |

Data from a study on α-fluorinated chalcones as potent colchicine binding site inhibitors.[4]

Conclusion

Fluorinated aromatic ketones represent a versatile and highly valuable class of compounds with significant potential in drug discovery and materials science. The ability to fine-tune their properties through the strategic incorporation of fluorine makes them attractive targets for further research and development. The synthetic methods outlined in this guide provide a solid foundation for accessing a wide range of these compounds, while the presented data on their biological activities highlight their therapeutic potential. Future studies are expected to further expand the applications of fluorinated aromatic ketones in various scientific disciplines.

References

The Trifluoromethyl Group: A Deep Dive into its Electronic Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethyl (CF3) group is a cornerstone substituent in modern medicinal chemistry, agrochemicals, and materials science. Its profound impact on molecular properties stems from a unique combination of electronic and steric characteristics. This technical guide provides a comprehensive analysis of the electronic effects of the CF3 group, detailing its powerful inductive properties and minimal resonance contributions. We present a consolidated overview of key quantitative descriptors, including Hammett and Taft parameters, pKa values of representative compounds, and characteristic spectroscopic signatures. Furthermore, this guide outlines the detailed experimental methodologies used to determine these crucial parameters, offering a practical reference for researchers in the field.

Core Electronic Effects: A Tale of Two Forces

The electronic influence of the trifluoromethyl group is dominated by its exceptionally strong electron-withdrawing nature. This is primarily attributed to the high electronegativity of the three fluorine atoms, which creates a strong dipole moment and potently influences the surrounding electronic landscape.

The Inductive Effect (-I)

The primary mechanism by which the CF3 group exerts its influence is the inductive effect (-I). The three highly electronegative fluorine atoms pull electron density away from the central carbon atom. This effect is then transmitted through the sigma (σ) bonds of the molecule, leading to a significant polarization of adjacent bonds and a decrease in electron density at nearby atoms.[1][2] This potent inductive withdrawal is responsible for many of the characteristic properties of trifluoromethylated compounds, such as the increased acidity of neighboring functional groups and the deactivation of aromatic rings towards electrophilic attack.[1][3]

The Resonance Effect (+R/-R)

Unlike groups such as nitro (-NO2) or cyano (-CN), the trifluoromethyl group is generally considered to have a negligible resonance effect when attached to a π-system like a benzene ring. While fluorine atoms possess lone pairs, they are poor π-donors. The energy mismatch between the carbon 2p and fluorine 2p orbitals, coupled with the high electronegativity of fluorine, makes delocalization of these lone pairs into the π-system unfavorable. Therefore, for practical purposes in aromatic systems, the CF3 group does not significantly participate in resonance stabilization or destabilization of charged intermediates.[4] In electrophilic aromatic substitution, this lack of a resonance-donating ability, combined with its strong inductive withdrawal, makes the CF3 group a powerful deactivator and a meta-director.[5]

Quantitative Analysis of Electronic Effects

The electronic impact of the CF3 group can be quantified using several empirical and spectroscopic parameters. These values are critical for building quantitative structure-activity relationships (QSAR) and for predicting chemical reactivity and biological activity.

Hammett and Taft Parameters

The Hammett equation (log(K/K₀) = σρ) and the Taft equation provide a framework for quantifying substituent effects. The trifluoromethyl group possesses large positive Hammett constants (σ), indicating its strong electron-withdrawing nature. The Taft steric parameter (Es) quantifies the steric bulk of the group.

| Parameter | Value | Description |

| Hammett σm | 0.43[6], 0.44[2] | Quantifies the electronic effect from the meta position, primarily reflecting the inductive effect. |

| Hammett σp | 0.54[6], 0.57[2] | Quantifies the electronic effect from the para position, reflecting both inductive and resonance effects. |

| Hammett σp+ | 0.612[1] | Used for reactions involving electron-deficient transition states that are in direct resonance with the substituent. |

| Taft Steric (Es) | -1.16 | Measures the steric hindrance of the substituent. The CF3 group is sterically larger than a methyl group (Es = 0.00, reference) but smaller than a tert-butyl group (Es = -1.54). |

Impact on Acidity and Basicity (pKa)

The strong -I effect of the CF3 group significantly increases the acidity of nearby protons by stabilizing the resulting conjugate base. For example, trifluoroacetic acid is a much stronger acid than acetic acid. Conversely, it decreases the basicity of amines by withdrawing electron density from the nitrogen lone pair.

| Compound | pKa | Reference Compound | Reference pKa | ΔpKa |

| Trifluoroacetic Acid | 0.03 | Acetic Acid | 4.76 | -4.73 |

| 3-(Trifluoromethyl)benzoic Acid | 3.87 | Benzoic Acid | 4.20 | -0.33 |

| 4-(Trifluoromethyl)benzoic Acid | 3.78 | Benzoic Acid | 4.20 | -0.42 |

| 3-(Trifluoromethyl)anilinium ion | 3.51 | Anilinium ion | 4.60 | -1.09 |

| 4-(Trifluoromethyl)anilinium ion | 2.75 | Anilinium ion | 4.60 | -1.85 |

Spectroscopic Signatures

The CF3 group provides distinct signals in both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, which are useful for characterization.

Table 3: Infrared (IR) Spectroscopy Data

| Vibrational Mode | Typical Wavenumber (cm-1) | Intensity |

|---|---|---|

| C-F Symmetric Stretch | 1100 - 1200 | Strong |

| C-F Asymmetric Stretch | 1300 - 1400 | Strong, often multiple bands |

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Typical Chemical Shift (δ) | Coupling Constants (J) |

|---|---|---|

| 19F | -55 to -75 ppm (vs. CFCl3) | 3JHF (to aromatic H) ≈ 1-2 Hz; 4JFF (between CF3 groups) can be observed. |

| 13C | 120 - 130 ppm (quartet) | 1JCF ≈ 270-280 Hz (large) |

Experimental Methodologies

Accurate determination of the parameters listed above relies on standardized experimental protocols.

Determination of Hammett Constants

Hammett constants are empirically derived from the ionization constants of substituted benzoic acids in water at 25°C. The reaction constant (ρ) for this reference reaction is defined as 1.

Protocol: pKa Determination via Potentiometric Titration

-

Solution Preparation: Prepare a ~0.01 M solution of the substituted benzoic acid in deionized water. If solubility is an issue, a mixed solvent system (e.g., ethanol-water) can be used, though this will yield an apparent pKa.

-

Titration: Calibrate a pH meter. Place a known volume of the acid solution in a beaker and slowly titrate with a standardized solution of ~0.1 M NaOH, recording the pH after each addition.

-

Data Analysis: Plot pH versus the volume of NaOH added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point).

-

Calculation: The Hammett constant (σ) is calculated using the formula: σ = pKa (unsubstituted benzoic acid) - pKa (substituted benzoic acid).

Spectroscopic Analysis

Spectroscopic analysis provides direct insight into the electronic environment and bonding of the CF3 group.

Protocol: 19F NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean NMR tube.

-

Instrument Setup: Since 19F has a very wide chemical shift range, an initial experiment should be run with a large spectral width to locate the signal.

-

Data Acquisition: Acquire the spectrum using a standard pulse program. 1H decoupling is commonly used to simplify the spectrum by removing JHF couplings, resulting in a sharp singlet for the CF3 group. A sufficient relaxation delay (D1) should be used for accurate integration if quantitative analysis is required.

-

Referencing: Chemical shifts are typically referenced externally or internally to a known standard, such as CFCl3 (δ = 0.0 ppm).

Protocol: FT-IR Spectroscopy (KBr Pellet Method for Solids)

-

Preparation: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Pressing: Transfer the powder to a pellet press die and apply several tons of pressure to form a transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: First, run a background scan with an empty sample compartment. Then, run the sample scan. The instrument software automatically ratios the sample scan to the background scan to produce the final absorbance or transmittance spectrum.

Conclusion

The trifluoromethyl group is a powerful tool in molecular design, conferring unique and valuable properties to organic molecules. Its electronic character is defined by a dominant electron-withdrawing inductive effect and a near-absent resonance effect. This combination profoundly impacts acidity, basicity, and reactivity in predictable ways, which can be quantified by established parameters like Hammett constants and confirmed through routine spectroscopic techniques. A thorough understanding of these principles and the experimental methods used to study them is essential for any scientist seeking to harness the full potential of this remarkable functional group in drug discovery and materials science.

References

An In-depth Technical Guide to Determining the Solubility Profile of 2-Fluoro-5-(trifluoromethyl)propiophenone in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive framework for determining the solubility of 2-Fluoro-5-(trifluoromethyl)propiophenone, a key physicochemical parameter for drug discovery and development. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on establishing robust experimental protocols.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation development to bioavailability. This compound is a fluorinated ketone of interest in medicinal chemistry. Understanding its solubility in a range of common laboratory solvents is essential for its handling, formulation, and in vitro/in vivo testing. This guide outlines the industry-standard methodologies for accurately determining the thermodynamic solubility of this compound.

Based on its structure—a halogenated aromatic ketone—it is anticipated that this compound will exhibit limited aqueous solubility and greater solubility in organic solvents. The presence of the trifluoromethyl group generally increases lipophilicity, suggesting a preference for non-polar environments. However, empirical determination is necessary for accurate characterization.

Predicted vs. Experimental Solubility

While in silico models can provide an estimate of a compound's solubility, these are often not a substitute for experimental data, especially for novel compounds.[1][2] Experimental methods, such as the shake-flask technique, are considered the gold standard for determining equilibrium solubility.[3][4][5]

Data Presentation: A Template for Your Findings

As you generate experimental data, it is crucial to organize it in a clear and structured manner. The following table serves as a template for summarizing the quantitative solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Method of Analysis | Notes |

| Water | 25 | HPLC | ||||

| Ethanol | 25 | HPLC | ||||

| Methanol | 25 | HPLC | ||||

| Isopropanol | 25 | HPLC | ||||

| Acetonitrile | 25 | HPLC | ||||

| Acetone | 25 | HPLC | ||||

| Ethyl Acetate | 25 | HPLC | ||||

| Dichloromethane (DCM) | 25 | HPLC | ||||

| Chloroform | 25 | HPLC | ||||

| Toluene | 25 | HPLC | ||||

| Hexane | 25 | HPLC | ||||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC |

Experimental Protocols

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[3][4][5] It involves allowing an excess of the solid compound to equilibrate with the solvent over a specified period.

Materials:

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). The samples should be agitated for a sufficient time to reach equilibrium. A common duration is 24 to 72 hours.[4][6] It is advisable to conduct a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing.[7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a common and robust technique for quantifying the concentration of organic compounds in solution.[8][9]

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1100 series or equivalent

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for good peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV-Vis at a wavelength of maximum absorbance for this compound (to be determined by UV scan).

-

Column Temperature: 25°C

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile). From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the diluted solubility samples.

-

Calibration Curve: Inject the calibration standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of >0.99.

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and record the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the solubility of this compound in the original solvent by multiplying the concentration of the diluted sample by the dilution factor.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method followed by HPLC analysis.

Caption: Workflow for Shake-Flask Solubility Measurement.

Logical Relationship for HPLC Quantification

This diagram outlines the logical steps involved in quantifying the analyte concentration using HPLC.

Caption: HPLC Quantification Process.

Conclusion

While readily available quantitative solubility data for this compound is scarce, this guide provides the necessary experimental framework for its determination. By following the detailed protocols for the shake-flask method and HPLC analysis, researchers can generate high-quality, reliable solubility data. This information is paramount for advancing the development of any drug candidate, enabling informed decisions in formulation, toxicology, and clinical studies.

References

- 1. sygnaturediscovery.com [sygnaturediscovery.com]

- 2. sciforum.net [sciforum.net]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 5. researchgate.net [researchgate.net]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Predicted NMR Shifts for 2-Fluoro-5-(trifluoromethyl)propiophenone

Introduction: The Pivotal Role of NMR in Modern Drug Development

In the landscape of contemporary pharmaceutical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique. Its unparalleled ability to provide detailed atomic-level information on molecular structure, conformation, and dynamics makes it an indispensable tool in the journey from hit identification to lead optimization.[1] For drug development professionals, accurately characterizing novel chemical entities is paramount. Molecules such as 2-Fluoro-5-(trifluoromethyl)propiophenone, a substituted aromatic ketone, possess structural complexity and functionalities that necessitate a robust analytical framework for unambiguous identification and quality control. The strategic incorporation of fluorine atoms can significantly modulate a compound's metabolic stability and binding affinity, making fluorinated compounds a subject of intense interest in medicinal chemistry.

This guide provides a comprehensive analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. By leveraging established computational methodologies, we will dissect the spectral features of this molecule, offering a predictive blueprint for researchers. This document is designed not merely as a list of chemical shifts but as a technical dissertation explaining the causal relationships between molecular structure and spectral output, thereby empowering scientists to interpret and validate their own experimental data with greater confidence.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme for this compound will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Methodology of NMR Prediction

The prediction of NMR chemical shifts through computational methods has become a robust and reliable tool in chemical research.[2] These techniques, primarily rooted in Density Functional Theory (DFT), allow for the in silico determination of the magnetic shielding of nuclei, which can then be converted into chemical shifts.

The Gauge-Including Atomic Orbital (GIAO) method is a widely adopted approach that effectively addresses the gauge-origin problem in NMR calculations, providing accurate results even with moderately sized basis sets.[3][4] A typical computational protocol for predicting NMR spectra involves the following steps:

-

Conformational Search: The first step is to identify the lowest energy conformer(s) of the molecule, as the observed NMR spectrum is a population-weighted average of the spectra of all significant conformers in solution.

-

Geometry Optimization: The geometry of the lowest energy conformer is then optimized using a specific DFT functional and basis set (e.g., B3LYP/6-31G(d)).[2]

-

NMR Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated at a higher level of theory (e.g., B3LYP/6-311+G(2d,p)) using the GIAO method.[5]

-

Chemical Shift Calculation: The calculated isotropic shielding constants (σ) are converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), using the equation: δ = σ_ref - σ_sample.

For the ¹H and ¹³C NMR data presented in this guide, predictions were generated using the online NMR prediction tool NMRDB.org, which employs a combination of database-driven (HOSE code) and machine learning algorithms trained on vast experimental datasets.[6][7][8] The ¹⁹F NMR shifts are estimated based on typical chemical shift ranges for analogous fluorine-containing functional groups reported in the literature.[9][10]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aliphatic side chain and the aromatic ring protons. The electron-withdrawing nature of the fluorine, trifluoromethyl, and carbonyl groups will significantly influence the chemical shifts of the aromatic protons, generally shifting them downfield.

| Atom | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Chemical Shift and Multiplicity |

| H9 (CH₃) | 1.15 | Triplet (t) | Aliphatic methyl group coupled to the two H8 protons (n+1 rule: 2+1=3). |

| H8 (CH₂) | 2.98 | Quartet (q) | Aliphatic methylene group adjacent to the carbonyl and coupled to the three H9 protons (n+1 rule: 3+1=4). Deshielded by the proximate carbonyl group. |

| H3' | 7.40 | Doublet of doublets (dd) | Coupled to H4' (³JHH) and the ortho fluorine atom (³JHF). The strong electron-withdrawing effect of the adjacent fluorine atom causes a significant downfield shift. |

| H4' | 7.85 | Doublet of doublets of doublets (ddd) | Coupled to H3' (³JHH), H6' (⁴JHH), and the meta fluorine atom (⁴JHF). Deshielded by the para trifluoromethyl group. |

| H6' | 8.10 | Doublet of quartets (dq) | Coupled to H4' (⁴JHH) and the four fluorine atoms of the meta trifluoromethyl group (⁵JHF). Significantly deshielded by the ortho carbonyl and para trifluoromethyl groups. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the carbonyl signal at the low-field end and the aliphatic carbons at the high-field end. The aromatic carbons will exhibit a wide range of chemical shifts due to the complex interplay of the electronic effects of the substituents. The carbon atoms directly bonded to fluorine will appear as doublets due to ¹JCF coupling.

| Atom | Predicted δ (ppm) | Expected Multiplicity (due to C-F coupling) | Rationale for Chemical Shift |

| C9 (CH₃) | 8.5 | Singlet | Typical chemical shift for a terminal aliphatic methyl group. |

| C8 (CH₂) | 36.0 | Singlet | Aliphatic methylene carbon, shifted downfield by the adjacent carbonyl group. |

| CF₃ | 123.5 | Quartet (q, ¹JCF ≈ 272 Hz) | The carbon of the trifluoromethyl group, showing a large one-bond coupling to the three fluorine atoms. |

| C3' | 115.0 | Doublet (d, ²JCF ≈ 25 Hz) | Shielded by the ortho fluorine atom but deshielded by the para trifluoromethyl group. Exhibits a two-bond coupling to the fluorine atom. |

| C4' | 128.0 | Singlet | Aromatic CH carbon influenced by the meta fluorine and ortho trifluoromethyl substituents. |

| C6' | 130.0 | Doublet (d, ⁴JCF ≈ 3 Hz) | Aromatic CH carbon deshielded by the adjacent carbonyl group. Shows a small four-bond coupling to the fluorine atom. |

| C5' | 132.5 | Quartet (q, ²JCF ≈ 32 Hz) | Aromatic quaternary carbon attached to the trifluoromethyl group. Shows a two-bond coupling to the three CF₃ fluorines. |

| C1' | 135.0 | Doublet (d, ²JCF ≈ 8 Hz) | Aromatic quaternary carbon attached to the carbonyl group, deshielded by it. Shows a two-bond coupling to the fluorine atom. |

| C2' | 162.0 | Doublet (d, ¹JCF ≈ 255 Hz) | Aromatic quaternary carbon directly bonded to the highly electronegative fluorine atom, resulting in a significant downfield shift and a large one-bond C-F coupling constant. |

| C7 (C=O) | 199.0 | Singlet | Characteristic chemical shift for a ketone carbonyl carbon. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a powerful tool for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[10][11] For this compound, two distinct signals are expected.

| Group | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Chemical Shift |

| -CF₃ | ~ -63 | Singlet | The three fluorine atoms of the trifluoromethyl group are equivalent. This chemical shift is typical for an aryl-CF₃ group.[9] Any coupling to the aromatic protons would be small and may not be resolved. |

| Ar-F | ~ -110 | Multiplet | This signal corresponds to the single fluorine atom attached to the aromatic ring. Its chemical shift is within the typical range for aryl fluorides.[9] It is expected to be a multiplet due to coupling with the ortho (H3') and meta (H4') protons. |

Predicted 2D NMR Correlations and Structural Elucidation Workflow

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond connectivities. The following diagrams illustrate the key predicted correlations for COSY, HSQC, and HMBC experiments that would be used to confirm the structure of this compound.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][12]

Caption: Predicted ¹H-¹H COSY correlations.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[1][13]

Caption: Predicted ¹H-¹³C HSQC correlations.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is critical for identifying quaternary carbons and piecing together the molecular skeleton.[12][14]

Caption: Key predicted ¹H-¹³C HMBC correlations.

Experimental Protocol: A Self-Validating System for Computational NMR Prediction

For researchers wishing to perform their own in silico NMR predictions, the following protocol outlines a robust and self-validating workflow using DFT calculations.

-

Molecular Modeling:

-

Construct the 3D structure of this compound using a molecular editor.

-

Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.

-

-

Geometry Optimization:

-

For each low-energy conformer, perform a full geometry optimization using a DFT method, such as B3LYP with the 6-31G(d) basis set.[2]

-

Verify that each optimized structure is a true energy minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

-

NMR Shielding Calculation:

-

Using the optimized geometries, calculate the NMR isotropic shielding constants for all nuclei (¹H, ¹³C, ¹⁹F).

-

Employ the GIAO method with a higher-level basis set, such as 6-311+G(2d,p), for improved accuracy.[5] It is advisable to include a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the experimental conditions.[15]

-

-

Data Analysis and Referencing:

-

Perform the same geometry optimization and NMR shielding calculation for a reference standard (TMS for ¹H and ¹³C; CFCl₃ for ¹⁹F).

-

Calculate the chemical shifts (δ) for your molecule using the formula: δ_sample = σ_reference - σ_sample

-

For multi-conformer systems, calculate the Boltzmann-averaged chemical shifts based on the relative energies of the conformers.

-

Compare the predicted spectrum with experimental data. A good correlation validates the computational model and the structural assignment. For even greater accuracy, empirical scaling factors can be applied.[5]

-

Conclusion

This guide has provided a detailed, predictive overview of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, grounded in established computational methodologies and spectroscopic principles. The tabulated chemical shifts, coupled with the analysis of expected splitting patterns and 2D correlations, offer a comprehensive analytical framework for researchers in drug discovery and development. By understanding the underlying reasons for the predicted spectral features, scientists can more effectively utilize NMR spectroscopy to confirm the identity, purity, and structure of this and other complex fluorinated molecules, thereby accelerating the drug development pipeline.

References

- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 2. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. NMR Prediction with Scaling Factors | Zhe WANG, Ph.D. [wongzit.github.io]

- 6. Visualizer loader [nmrdb.org]

- 7. Visualizer loader [nmrdb.org]

- 8. Visualizer loader [nmrdb.org]

- 9. benchchem.com [benchchem.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 14. m.youtube.com [m.youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Characteristics of 2-Fluoro-5-(trifluoromethyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of 2-Fluoro-5-(trifluoromethyl)propiophenone, a chemical intermediate of interest in synthetic and medicinal chemistry. This document compiles available data and outlines standardized experimental protocols for the determination of its key physical properties.

Core Physical and Chemical Data

This compound is a fluorinated aromatic ketone. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its physical and chemical properties, such as electronegativity and reactivity.

Summary of Physical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of the data are predicted values and should be confirmed by experimental analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₄O | [1][2] |

| Molecular Weight | 220.16 g/mol | [1][2] |

| CAS Number | 207974-18-3 | [1][2] |

| Physical State | Liquid | [2] |

| Boiling Point (Predicted) | 198.3 ± 35.0 °C | [3] |

| Density (Predicted) | 1.256 ± 0.06 g/cm³ | [3] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physical properties of this compound are provided below. These are generalized protocols for organic compounds and should be adapted based on laboratory-specific equipment and safety guidelines.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small quantity of a liquid sample.

Materials:

-

Capillary tube (sealed at one end)

-

Small test tube

-

Thermometer

-

Heating apparatus (e.g., oil bath or melting point apparatus with boiling point determination capability)

-

Sample of this compound

Procedure:

-

Place a few drops of the liquid sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus gradually.

-

Observe the capillary tube. A stream of bubbles will emerge from the open end as the liquid's vapor pressure increases.

-

Continue heating until a steady stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Materials:

-

Pycnometer (specific gravity bottle) or a calibrated micropipette and a precise analytical balance

-

Sample of this compound

-

Constant temperature bath

Procedure using a Pycnometer:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped.

-

Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

-

Carefully remove any excess liquid that has expanded and re-weigh the filled pycnometer (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) and repeat steps 3 and 4 to determine the mass of the reference liquid (m₃).

-

The volume of the pycnometer (V) can be calculated using the density of the reference liquid.

-

The density of the sample is then calculated using the formula: Density = (m₂ - m₁) / V.

Determination of Solubility

This protocol provides a qualitative assessment of solubility in various solvents.

Materials:

-

Small test tubes

-

A range of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Vortex mixer

-

Sample of this compound

Procedure:

-

Add approximately 1 mL of the chosen solvent to a small test tube.

-

Add a small, measured amount of the sample (e.g., 10 mg or 10 µL) to the solvent.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Visually inspect the solution to determine if the solute has completely dissolved. The solution should be clear and free of any visible particles.

-

If the substance dissolves, it is considered soluble in that solvent under the tested conditions. If it does not dissolve, it is considered insoluble. This can be further quantified by incrementally adding more solute until saturation is reached.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical characterization of a novel or uncharacterized chemical compound like this compound.

References

An In-Depth Technical Guide to the Aromatic Ring Reactivity of 2-Fluoro-5-(trifluoromethyl)propiophenone

Abstract

2-Fluoro-5-(trifluoromethyl)propiophenone is a highly substituted aromatic ketone of significant interest in medicinal and agrochemical research. The strategic incorporation of fluorine and a trifluoromethyl group confers unique properties such as enhanced lipophilicity and metabolic stability.[1][2] This guide provides a comprehensive analysis of the chemical reactivity of its aromatic core, focusing on the interplay of substituent electronic effects that govern its behavior in electrophilic and nucleophilic aromatic substitution reactions. We will dissect the directing influences of the fluoro, trifluoromethyl, and propiophenone groups, predict regiochemical outcomes, and provide field-proven experimental insights to guide synthetic strategy.

Molecular Architecture and Electronic Landscape

The reactivity of the aromatic ring in this compound is dictated by the cumulative electronic effects of its three substituents. Understanding the individual contribution of each group is paramount to predicting the molecule's synthetic utility. The substituents are: a fluorine atom at the C2 position, a trifluoromethyl group at the C5 position, and a propiophenone group at the C1 position.

-

Propiophenone Group (-COC₂H₅): This acyl group is a powerful deactivating group. It withdraws electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-M). The carbonyl carbon is highly electrophilic, pulling π-electrons from the ring and reducing its nucleophilicity. As a result, it directs incoming electrophiles to the meta positions (C3 and C5).

-

Fluorine Atom (-F): The fluorine atom presents a classic case of competing electronic effects. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack.[3] Conversely, its lone pairs can participate in resonance, donating electron density into the ring (+M effect). This resonance donation is directed to the ortho and para positions (C3 and C6).[4][5] While fluorine is considered a deactivating group overall, its resonance effect makes it an ortho, para-director.[4][5]

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a potent deactivating group due to the strong inductive electron withdrawal (-I) of the three fluorine atoms.[6] Unlike a simple methyl group, it has no resonance-donating capability. This powerful deactivation makes the aromatic ring significantly less reactive and directs incoming electrophiles to the meta position (C3).[4][6]

Integrated Analysis of Substituent Effects

The combination of these three groups renders the aromatic ring exceptionally electron-deficient. All three substituents act as deactivating groups, making electrophilic aromatic substitution (EAS) challenging. The directing effects, however, show a degree of convergence.

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (±M) | Overall Effect | Directing Influence |

| Propiophenone | C1 | Strong | Strong (-M) | Strongly Deactivating | meta (C3, C5) |

| Fluorine | C2 | Strong | Weak (+M) | Deactivating | ortho, para (C3, C6) |

| Trifluoromethyl | C5 | Very Strong | None | Strongly Deactivating | meta (C3) |

As the table illustrates, the C3 and C6 positions are the only viable sites for electrophilic attack. The C3 position is particularly notable as it is the meta position relative to the powerful propiophenone and trifluoromethyl directors, and simultaneously the ortho position to the fluorine director. This convergence suggests that C3 is the most likely site for electrophilic substitution, despite the ring's profound deactivation.

Caption: Directing influences on the this compound ring.

Electrophilic Aromatic Substitution (EAS)

The severe deactivation of the aromatic ring makes electrophilic substitution reactions exceptionally difficult. Standard protocols for reactions like nitration, halogenation, or sulfonation will likely fail or require forcing conditions (high temperatures, strong acid catalysts, and extended reaction times), which may lead to decomposition.

Causality Behind Experimental Choices: The primary challenge in EAS is overcoming the high activation energy barrier created by the electron-withdrawing groups. Therefore, any successful protocol must utilize a highly reactive electrophile and conditions that promote its formation and subsequent attack on the electron-poor ring.

-

Nitration: Would likely require a potent nitrating system, such as fuming nitric acid in concentrated sulfuric acid, at elevated temperatures. The expected major product would be 2-Fluoro-3-nitro-5-(trifluoromethyl)propiophenone.

-

Halogenation: Bromination or chlorination would necessitate a strong Lewis acid catalyst (e.g., FeBr₃, AlCl₃) and likely heating.

-

Friedel-Crafts Reactions: Both Friedel-Crafts alkylation and acylation are generally unsuccessful on strongly deactivated rings.[7] The propiophenone group itself is a product of a Friedel-Crafts acylation, but adding further groups via this method to the final product is highly improbable.

Due to the low reactivity, exploring EAS on this substrate is often synthetically unviable. A more practical approach for introducing substituents involves starting with a more activated precursor and introducing the deactivating groups later in the synthetic sequence.

Nucleophilic Aromatic Substitution (SNA_r)

The true synthetic power of this compound lies in its susceptibility to Nucleophilic Aromatic Substitution (SNA_r). The same electronic factors that hinder EAS make the ring an excellent electrophile for nucleophilic attack.

Mechanism and Regioselectivity: The SNA_r mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon bearing a suitable leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] Subsequently, the leaving group is eliminated, restoring aromaticity.

For this reaction to be efficient, two conditions must be met:

-

The aromatic ring must be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group.

-

There must be a good leaving group, typically a halide.

In this compound, the fluorine atom at C2 is the leaving group. The C2 position is activated by:

-

The strongly deactivating propiophenone group in the ortho position.

-

The strongly deactivating trifluoromethyl group in the para position.

This dual activation makes the C2 carbon highly electrophilic and primed for nucleophilic attack. Fluorine, despite its bond strength to carbon, is an excellent leaving group in activated SNA_r reactions because its high electronegativity polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex.[9][10]

Caption: Generalized mechanism and workflow for SNA_r on FTPP.

Self-Validating Experimental Protocol: Synthesis of an Aryl Ether Derivative

This protocol describes a representative SNA_r reaction using a generic alkoxide nucleophile. It is designed as a self-validating system, where progress can be monitored, and success is determined by the isolation of a product with the expected spectral characteristics.

| Parameter | Specification | Rationale (Expertise & Experience) |

| Reactants | This compound (1.0 eq), Alcohol (R-OH, 1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq) | K₂CO₃ is a mild base sufficient to deprotonate the alcohol, forming the nucleophilic alkoxide in situ. Using a slight excess of the alcohol drives the reaction to completion. |

| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent is crucial. It effectively solvates the potassium cation but poorly solvates the alkoxide anion, maximizing its nucleophilicity.[11] |

| Temperature | 80 - 100 °C | Heating is required to overcome the activation energy for the formation of the Meisenheimer complex. The optimal temperature may vary depending on the nucleophilicity of the alkoxide. |

| Reaction Time | 4 - 16 hours | Reaction progress should be monitored by TLC or LC-MS until consumption of the starting material is observed. |

| Workup | 1. Cool to room temperature. 2. Pour into ice-water. 3. Extract with ethyl acetate (3x). 4. Wash combined organic layers with brine, dry over Na₂SO₄. | Quenching with water removes the DMF and inorganic salts. Extraction isolates the desired organic product. |